molecular formula C13H18N2O4S B2889385 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide CAS No. 941980-29-6

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide

カタログ番号: B2889385
CAS番号: 941980-29-6
分子量: 298.36
InChIキー: WDHAAPMYYYXVLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chiral Intermediate Synthesis

Research led by Patel et al. (1993) highlights the stereoselective microbial reduction of a closely related compound, producing a chiral intermediate that could be potentially used in the synthesis of beta-receptor antagonists such as d-sotalol. This process involves the conversion of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to a more active form via microbial cultures, achieving high yields and optical purities. This method underscores the importance of microbial processes in pharmaceutical synthesis, offering a pathway to synthesize complex molecules with high stereocontrol (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Electrophilic and Nucleophilic Synthons

Sato et al. (1987) explore the use of Methoxy(phenylthio)methane, an analog to the compound , as a synthon for electrophilic alkylation and nucleophilic allylation or propargylation. This work illustrates the compound's versatility in organic synthesis, serving as a building block for the formation of diverse chemical structures through selective reactions. Such synthons are crucial for designing and synthesizing novel compounds with potential applications in drug development and other areas of chemical research (Sato, Okura, Otera, & Nozaki, 1987).

Interaction with DNA

A study on the interaction of derivatives of N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide with DNA showcases the potential therapeutic applications of such compounds. Hénichart, Bernier, and Catteau (1982) investigate how the structure of these compounds influences their binding affinity to DNA, which is a key factor in their anticancer activity. The introduction of a lysyl residue, for instance, can enhance the compound's affinity for DNA, suggesting pathways for developing more effective anticancer drugs (Hénichart, Bernier, & Catteau, 1982).

Supramolecular Assembly

Research on diethyltin(methoxy)methanesulfonate by Shankar et al. (2011) delves into the synthesis and characterization of compounds that form three-dimensional self-assemblies through interactions with t-butylphosphonic acid. These assemblies exhibit significant structural differences in the solid state, demonstrating the compound's role in the formation of complex molecular architectures. Such studies are crucial for the development of new materials with specific properties, including catalytic activity, porosity, or electronic characteristics (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

作用機序

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide, also known as Apixaban, is activated Factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, Apixaban prevents thrombin generation and thrombus development .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .

Biochemical Pathways

By inhibiting FXa, Apixaban affects the coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the antithrombotic efficacy of Apixaban is achieved.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl Apixaban has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, which has been demonstrated in pre-clinical studies of Apixaban in animal models .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by factors such as pH and the presence of other drugs . Apixaban has been shown to have a low potential for drug-drug interactions , suggesting that it may have a relatively stable action in various environments.

特性

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-12-9-10(14-20(2,17)18)6-7-11(12)15-8-4-3-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHAAPMYYYXVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。